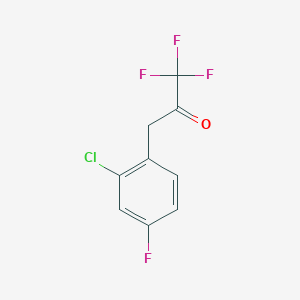

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group attached to a propanone backbone, with a chlorofluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2-chloro-4-fluoroacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiols, amines, and alkoxides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-fluorotoluene: Similar in structure but lacks the trifluoromethyl group.

2-Chloro-4-fluorophenyl N-(3-Chloro-4-fluorophenyl)carbamate: Contains similar chlorofluorophenyl groups but has a different functional group.

Uniqueness

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds .

Biological Activity

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one, a compound with significant biological activity, has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H5ClF4O |

| Molecular Weight | 240.58 g/mol |

| CAS Number | 1368215-18-2 |

| Structure | Structure |

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain kinases involved in cell signaling pathways, which are critical for cancer cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit Polo-like kinase 4 (PLK4), which regulates centriole biogenesis and is implicated in oncogenesis .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For example, a study demonstrated that PLK4 inhibitors can induce cell cycle arrest in cancer cells with mutations affecting the p53 pathway. This suggests that this compound could be effective against tumors characterized by abnormal centrosome duplication .

Neuropharmacological Effects

Additionally, compounds structurally related to this compound have been investigated for their effects on neurotransmitter systems. Inhibitors of glycine transporters (GlyT) have been shown to enhance cognitive functions and social recognition memory in animal models . This indicates a potential for neuropharmacological applications.

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was tested against breast and prostate cancer cell lines, showing IC50 values in the low micromolar range. These findings support further investigation into its use as a therapeutic agent.

Case Study 2: Pain Management

Another investigation focused on the compound's potential as a TRPA1 antagonist. TRPA1 channels are involved in pain signaling; thus, their inhibition could lead to analgesic effects. Topical application of similar compounds has shown promise in reducing pain responses in preclinical models .

Properties

Molecular Formula |

C9H5ClF4O |

|---|---|

Molecular Weight |

240.58 g/mol |

IUPAC Name |

3-(2-chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one |

InChI |

InChI=1S/C9H5ClF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4H,3H2 |

InChI Key |

BUXVLMYLGXIQHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.